molecular formula C8H4ClFN2O B1459437 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole CAS No. 1820711-18-9

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B1459437
CAS No.: 1820711-18-9
M. Wt: 198.58 g/mol
InChI Key: QSKOPXOPCFHULF-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H4ClFN2O and its molecular weight is 198.58 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its biological activity. The presence of the 4-chloro-2-fluorophenyl group enhances its interaction with biological targets. The molecular formula is C9_{9}H6_{6}ClF N3_{3}O, and it exhibits properties typical of oxadiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of oxadiazoles where compounds containing this structure showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolE. coli817.0 ± 0.40
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolPseudomonas aeruginosa817.0 ± 0.15

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. For instance, derivatives with the oxadiazole core were tested against Candida albicans and demonstrated significant inhibition .

Table 2: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
Compound 4iC. albicans16

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. One notable study involved docking studies and biological evaluations against multiple cancer cell lines according to the National Cancer Institute protocol. Compounds derived from this structure exhibited significant growth inhibition against various cancer types:

Table 3: Anticancer Activity

CompoundCell LineGrowth Inhibition (%) at 10 µM
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

Molecular docking studies revealed that these compounds effectively bind to tubulin sites, suggesting a mechanism of action that interferes with microtubule dynamics essential for cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes.
  • Receptor Binding : It can modulate receptor activity through binding interactions.
  • Microtubule Disruption : As indicated in anticancer studies, it may disrupt microtubule formation by binding to tubulin .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and Pseudomonas aeruginosa. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial potency .
  • Anticancer Evaluation : In a comprehensive study involving multiple cancer cell lines, derivatives containing the oxadiazole core demonstrated varied degrees of cytotoxicity with IC50_{50} values comparable to established chemotherapeutics .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKOPXOPCFHULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
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2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
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2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

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